

# Isotopic Purity of Undecanoic-11,11,11-d3 Acid: A Technical Guide

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## Compound of Interest

Compound Name: Undecanoic-11,11,11-d3 Acid

Cat. No.: B15128792

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This technical guide provides an in-depth overview of the isotopic purity of **Undecanoic-11,11,11-d3 Acid**, a deuterated analog of the saturated fatty acid, undecanoic acid. This stable isotope-labeled compound is a valuable tool in metabolic research, particularly in studies involving fatty acid metabolism, and as an internal standard in mass spectrometry-based quantitative analyses.<sup>[1][2][3]</sup> The substitution of hydrogen with deuterium at the terminal methyl group allows for the tracing and quantification of this fatty acid in biological systems.<sup>[2][4]</sup>

## Quantitative Data

The isotopic and chemical purity of commercially available **Undecanoic-11,11,11-d3 Acid** are critical parameters for ensuring the accuracy and reproducibility of experimental results. The following table summarizes the available quantitative data for this compound.

Parameter	Specification	Source
Isotopic Purity (Atom % D)	99 atom % D	LGC Standards[5]
Chemical Purity	Minimum 98%	LGC Standards[5]
Molecular Formula	C <sub>11</sub> D <sub>3</sub> H <sub>19</sub> O <sub>2</sub>	LGC Standards[5]
Molecular Weight	189.31 g/mol	LGC Standards[5]
CAS Number	1219802-11-5	LGC Standards[5]
Unlabeled CAS Number	112-37-8	LGC Standards[5]

## Experimental Protocols for Purity Assessment

The determination of isotopic enrichment and chemical purity of deuterated compounds like **Undecanoic-11,11,11-d3 Acid** typically involves a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[1]

### 1. Isotopic Enrichment Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is widely used for the analysis of fatty acids and allows for the separation of the analyte from a complex mixture and the determination of its isotopic distribution.[6][7][8]

- Sample Preparation (Derivatization): To increase volatility for GC analysis, the carboxylic acid group of undecanoic acid is typically derivatized, often to its trimethylsilyl (TMS) ester.
- Gas Chromatography (GC) Conditions (General Protocol):
  - Column: A suitable capillary column for fatty acid methyl ester (FAME) or TMS-derivative analysis.
  - Oven Program: An initial temperature of around 80°C, followed by a ramp of 20°C/min to 170°C, then a slower ramp of 1°C/min to 204°C, and a final ramp of 20°C/min to 250°C, holding for 10 minutes.[6][7]
  - Split Ratio: A split ratio of 10:1 to 40:1 is often used for abundant fatty acids.[6][7]
- Mass Spectrometry (MS) Conditions:

- Ionization Mode: Electron Impact (EI) ionization at 70 eV.[\[6\]](#)[\[7\]](#)
- Mass Analyzer: Quadrupole or high-resolution mass spectrometer.
- Scan Range: A mass-to-charge ratio ( $m/z$ ) scan range of 50–400 is appropriate.[\[6\]](#)[\[7\]](#)
- Temperature Settings: Transfer line at 280°C, ion source at 230°C, and quadrupole at 150°C.[\[6\]](#)[\[7\]](#)
- Data Analysis: The isotopic enrichment is determined by analyzing the mass spectrum of the derivatized compound. The relative intensities of the molecular ion peaks corresponding to the unlabeled ( $d_0$ ), and deuterated ( $d_1$ ,  $d_2$ ,  $d_3$ ) species are measured to calculate the percentage of the  $d_3$  isotopologue.

## 2. Structural Integrity and Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy

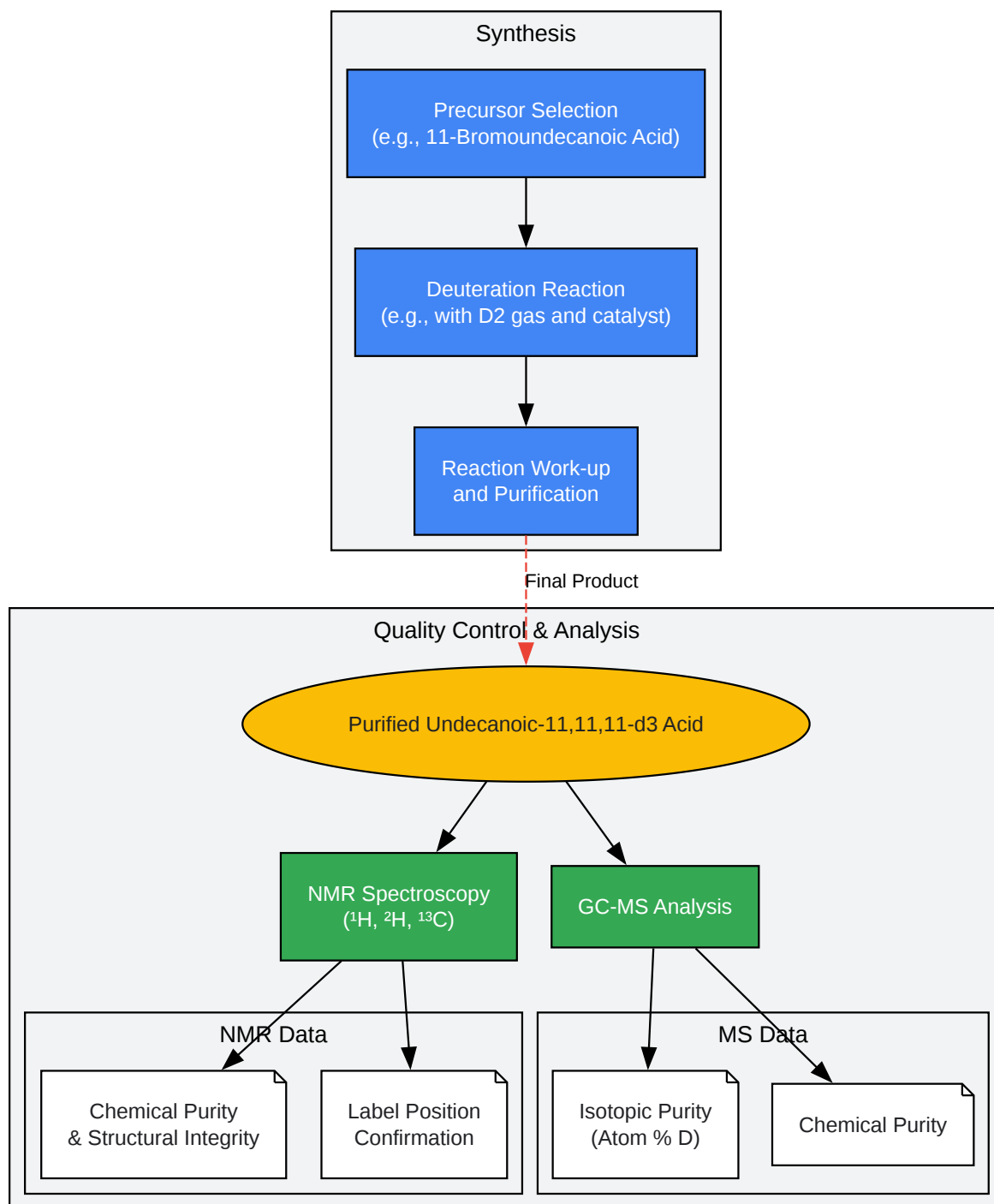
NMR spectroscopy is a powerful tool for confirming the position of the deuterium labels and assessing the overall structural integrity and chemical purity of the compound.[\[1\]](#)

- $^1\text{H}$  NMR (Proton NMR):
  - Objective: To confirm the absence of protons at the C-11 position and to verify the signals corresponding to the other protons in the molecule.
  - Sample Preparation: The sample is dissolved in a deuterated solvent, such as chloroform- $d$  ( $\text{CDCl}_3$ ).
  - Analysis: The  $^1\text{H}$  NMR spectrum of **Undecanoic-11,11,11- $d_3$  Acid** will show the characteristic signals for the protons along the carbon chain but will lack the triplet signal corresponding to the terminal methyl group (C-11 protons) seen in the unlabeled undecanoic acid spectrum.
- $^2\text{H}$  NMR (Deuterium NMR):
  - Objective: To directly observe the deuterium signal and confirm its location at the C-11 position.

- Analysis: The  $^2\text{H}$  NMR spectrum will show a signal at the chemical shift corresponding to the C-11 position, confirming the site of isotopic labeling.
- $^{13}\text{C}$  NMR (Carbon-13 NMR):
  - Objective: To verify the carbon backbone of the molecule.
  - Analysis: The  $^{13}\text{C}$  NMR spectrum will show a signal for the C-11 carbon that is coupled to deuterium, which can present as a triplet. The chemical shifts of the other carbon atoms can be compared to the spectrum of unlabeled undecanoic acid to confirm the overall structure.

## Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis and quality control of **Undecanoic-11,11,11-d<sub>3</sub> Acid**.



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Caption: Synthesis and quality control workflow for **Undecanoic-11,11,11-d3 Acid**.

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